4-[(E)-(3,5-Diamino-1H-pyrazol-4-yl)diazenyl]phenol, also known as CAN508 or Cdk9 Inhibitor II, is a synthetic small molecule belonging to the class of 4-arylazo-3,5-diamino-1H-pyrazoles. [] It acts as a potent and selective ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), particularly CDK9. [] This selectivity makes it a valuable tool in scientific research, particularly in areas like cancer biology and transcriptional regulation. []
CAN508 is classified as a small molecule inhibitor targeting cyclin-dependent kinases. It is derived from the class of compounds known as 2-(phenylamino)pyrimidines, which have been identified for their potent inhibitory effects on cyclin-dependent kinase 9. The compound's structure allows for selective binding to the ATP-binding site of cyclin-dependent kinase 9, distinguishing it from other kinases such as cyclin-dependent kinase 2 .
The synthesis of CAN508 involves several key steps that highlight its chemical versatility. One notable method includes the acylation and Suzuki-Miyaura coupling reactions, which facilitate the introduction of various substituents on the pyrimidine core. For instance, a typical synthetic route may involve:
The molecular structure of CAN508 can be represented as follows:
The compound features a pyrimidine ring substituted with a phenylamino group, which is essential for its biological activity. Structural studies using X-ray crystallography have revealed that CAN508 binds within the ATP-binding pocket of cyclin-dependent kinase 9, forming critical hydrogen bonds with specific amino acid residues, enhancing its selectivity over other kinases .
CAN508 undergoes various chemical reactions that are pivotal for its activity and modification:
The mechanism by which CAN508 exerts its effects involves competitive inhibition at the ATP-binding site of cyclin-dependent kinase 9. This inhibition disrupts the kinase's ability to phosphorylate substrates necessary for transcriptional regulation, leading to reduced cell proliferation and increased apoptosis in cancer cells. The specificity of CAN508 for cyclin-dependent kinase 9 is attributed to unique structural interactions that differ from those with other kinases, such as cyclin-dependent kinase 2 .
These properties are crucial for formulation development in pharmaceutical applications.
CAN508 has significant potential in cancer research due to its selective inhibition of cyclin-dependent kinase 9. Its applications include:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3